[1-(3,5-Difluorophenyl)cyclohexyl]methanamine
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Overview
Description
1-[1-(3,5-Difluorophenyl)cyclohexyl]methanamine is a chemical compound characterized by the presence of a cyclohexyl group attached to a methanamine moiety, with two fluorine atoms substituted at the 3 and 5 positions of the phenyl ring.
Preparation Methods
The synthesis of 1-[1-(3,5-Difluorophenyl)cyclohexyl]methanamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-difluorobenzene and cyclohexylmethanamine.
Synthetic Route: The reaction involves the formation of a cyclohexyl ring followed by the introduction of the methanamine group. This can be achieved through a series of reactions including halogenation, nucleophilic substitution, and reductive amination.
Reaction Conditions: The reactions are typically carried out under controlled temperature and pressure conditions, with the use of appropriate solvents and catalysts to facilitate the desired transformations.
Chemical Reactions Analysis
1-[1-(3,5-Difluorophenyl)cyclohexyl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., LiAlH4), and nucleophiles (e.g., NH3).
Scientific Research Applications
1-[1-(3,5-Difluorophenyl)cyclohexyl]methanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its interactions with biological targets such as enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of 1-[1-(3,5-Difluorophenyl)cyclohexyl]methanamine involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways depend on the specific biological context, but may include signal transduction pathways, metabolic pathways, or other cellular processes.
Comparison with Similar Compounds
1-[1-(3,5-Difluorophenyl)cyclohexyl]methanamine can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Examples include 1-(1-ethylcyclobutyl)methanamine, 1-(2,2-diethylcyclopropyl)methanamine, and 1-(1-isopropylcyclopropyl)methanamine.
Properties
Molecular Formula |
C13H17F2N |
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Molecular Weight |
225.28 g/mol |
IUPAC Name |
[1-(3,5-difluorophenyl)cyclohexyl]methanamine |
InChI |
InChI=1S/C13H17F2N/c14-11-6-10(7-12(15)8-11)13(9-16)4-2-1-3-5-13/h6-8H,1-5,9,16H2 |
InChI Key |
XYNGEKFYDZAJPH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CN)C2=CC(=CC(=C2)F)F |
Origin of Product |
United States |
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